molecular formula C20H22O2 B14649077 4,5-Dimethoxy-1,3,6,8-tetramethylphenanthrene CAS No. 50790-66-4

4,5-Dimethoxy-1,3,6,8-tetramethylphenanthrene

Cat. No.: B14649077
CAS No.: 50790-66-4
M. Wt: 294.4 g/mol
InChI Key: SNSDYOOUCIZWLL-UHFFFAOYSA-N
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Description

4,5-Dimethoxy-1,3,6,8-tetramethylphenanthrene is an organic compound belonging to the phenanthrene family. Phenanthrenes are polycyclic aromatic hydrocarbons consisting of three fused benzene rings. This particular compound is characterized by the presence of four methyl groups and two methoxy groups attached to the phenanthrene core. Its molecular formula is C20H22O2.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dimethoxy-1,3,6,8-tetramethylphenanthrene typically involves the treatment of a precursor compound with sodamide in ammonia. This reaction yields the desired phenanthrene derivative in almost quantitative yield . The reaction conditions are carefully controlled to ensure high purity and yield.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale organic synthesis techniques. These methods often utilize automated reactors and stringent quality control measures to produce the compound in bulk.

Chemical Reactions Analysis

Types of Reactions: 4,5-Dimethoxy-1,3,6,8-tetramethylphenanthrene can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic substitution reactions are common, where substituents on the phenanthrene ring are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Friedel-Crafts alkylation using aluminum chloride as a catalyst.

Major Products Formed:

    Oxidation: Formation of phenanthrenequinone derivatives.

    Reduction: Formation of dihydrophenanthrene derivatives.

    Substitution: Formation of various substituted phenanthrene derivatives depending on the substituent introduced.

Scientific Research Applications

4,5-Dimethoxy-1,3,6,8-tetramethylphenanthrene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a component in organic electronic devices.

Mechanism of Action

The mechanism of action of 4,5-Dimethoxy-1,3,6,8-tetramethylphenanthrene involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Uniqueness: 4,5-Dimethoxy-1,3,6,8-tetramethylphenanthrene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both methoxy and methyl groups enhances its reactivity and potential biological activity, making it a valuable compound for various research applications.

Properties

CAS No.

50790-66-4

Molecular Formula

C20H22O2

Molecular Weight

294.4 g/mol

IUPAC Name

4,5-dimethoxy-1,3,6,8-tetramethylphenanthrene

InChI

InChI=1S/C20H22O2/c1-11-9-13(3)19(21-5)17-15(11)7-8-16-12(2)10-14(4)20(22-6)18(16)17/h7-10H,1-6H3

InChI Key

SNSDYOOUCIZWLL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C2=C1C=CC3=C2C(=C(C=C3C)C)OC)OC)C

Origin of Product

United States

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